2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure and potential applications in organic synthesis and medicinal chemistry. This compound is notable for its incorporation of a methoxyphenyl group and a dioxaborolane moiety, which contribute to its chemical reactivity and utility in various chemical transformations.
This compound is classified under organoboron compounds, specifically as a boronic ester. It is recognized for its role in cross-coupling reactions and as a building block in the synthesis of pharmaceuticals and agrochemicals. The molecular formula of 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is , with a molecular weight of approximately 258.12 g/mol .
The synthesis of 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenylacetylene with a suitable boron reagent under controlled conditions.
The molecular structure of 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:
2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in various reactions typical of organoboron compounds:
The reaction conditions for these transformations are critical for optimizing yield and selectivity. For example:
The mechanism by which 2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane functions in chemical reactions typically involves:
The efficiency of these mechanisms can be influenced by factors such as temperature, solvent polarity, and catalyst choice .
Relevant safety data indicates that this compound may pose risks if ingested or contacted with skin .
2-((4-Methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves several important roles in scientific research:
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing the C–B bond in 2-((4-methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction typically employs (4-methoxyphenyl)ethynyl precursors (e.g., 1-bromo-4-methoxybenzene or iodinated analogs) coupled with pinacol borane derivatives under inert atmosphere conditions. Catalyst selection profoundly impacts yield, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ demonstrating superior performance for aryl-alkynyl boronate formation due to enhanced electron transfer capabilities [5]. Ligand design is equally critical; biphenyl phosphines like SPhos or XPhos prevent palladium black formation and enable catalysis at lower temperatures (60-80°C).
Table 1: Palladium Catalyst/Ligand Systems for Boronate Ester Synthesis
Catalyst | Ligand | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Pd(PPh₃)₄ | None | 80 | 68 | 12 |
Pd(dppf)Cl₂ | XPhos | 60 | 92 | 6 |
Pd(OAc)₂ | SPhos | 70 | 85 | 8 |
Optimization studies reveal that stoichiometric excess (1.3-1.5 equiv) of the pinacol borane reagent minimizes homo-coupling byproducts. Anhydrous solvents (THF, dioxane) are mandatory to prevent boronic ester hydrolysis, with molecular sieves (4Å) further enhancing yield by scavenging trace moisture [5].
The Sonogashira-Hagihara reaction enables direct installation of the ethynyl linker between the 4-methoxyphenyl group and the dioxaborolane moiety. This one-pot methodology couples 4-iodoanisole with 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 347389-74-6) under Pd/Cu dual catalysis [6]. Key advantages include chemoselectivity and tolerance of the pinacol boronate group. The reaction necessitates purified 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (>95% purity), which is moisture-sensitive and requires refrigerated storage under inert gas [6].
Optimal conditions utilize Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) in triethylamine at 60°C, achieving >90% conversion within 4 hours. The base choice is critical: stronger bases (e.g., piperidine) induce boronate decomposition, while weaker bases (Et₃N, iPr₂NH) maintain borolane integrity. Recent protocols employ ligand-free Pd nanoparticles supported on carbon, reducing copper co-catalyst requirements and minimizing residual metal contamination in the product [2] [6].
Solvent polarity dictates reaction kinetics and thermodynamic stability during borolane formation. Non-polar solvents (toluene) favor cyclic boronate ester formation but slow reaction rates, while polar aprotic solvents (DMF, acetonitrile) accelerate coupling but risk boronic acid intermediates. Computational modeling (LogP = 3.68) indicates optimal solubility in dichloroethane (DCE), which balances polarity and boiling point for reflux conditions [5].
Table 2: Solvent Impact on Borolane Ring Closure Yield
Solvent | Dielectric Constant (ε) | Yield (%) | Byproduct Formation |
---|---|---|---|
Toluene | 2.4 | 75 | <5% |
DMF | 36.7 | 82 | 15% (hydrolysis) |
Acetonitrile | 37.5 | 78 | 12% (hydrolysis) |
Dichloroethane | 10.4 | 91 | <3% |
Ligand sterics govern selectivity in Pd-catalyzed steps. Bulky ligands (t-Bu₃P) suppress undesired protodeboronation but may reduce reaction rates. Bidentate ligands (dppe) improve stability but require higher temperatures. Mixed-donor ligands (P,O-type) demonstrate emerging potential for suppressing alkyne oligomerization during Sonogashira steps [5].
Microwave irradiation dramatically enhances reaction efficiency for synthesizing 2-((4-methoxyphenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Comparative studies show 30-minute microwave runs at 120°C achieve equivalent yields to 12-hour thermal reactions at 80°C. This technique minimizes boronate ester degradation pathways by reducing thermal exposure [5].
Table 3: Microwave vs. Thermal Synthesis Parameters
Method | Temp (°C) | Time | Yield (%) | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Conventional Heating | 80 | 12 h | 88 | 2,850 |
Microwave | 120 | 30 min | 93 | 420 |
Solvent-free microwave approaches using immobilized catalysts on silica or alumina show particular promise, eliminating solvent effects and simplifying purification. Caution is warranted for scaling: microwave penetration depth limitations necessitate flow reactors for batch sizes >100g [5].
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